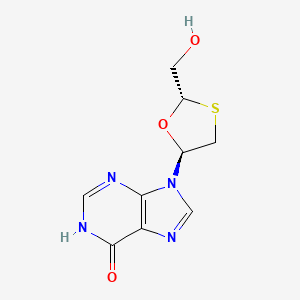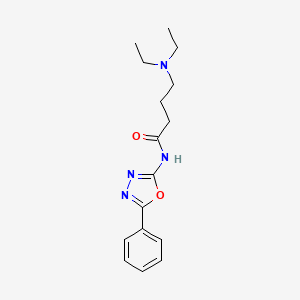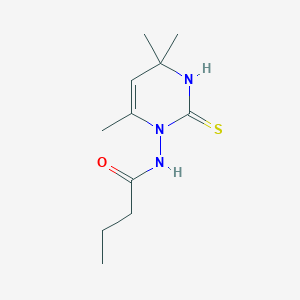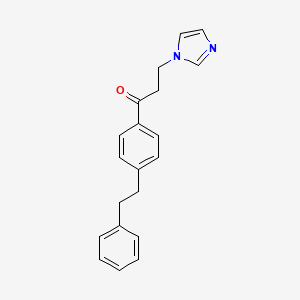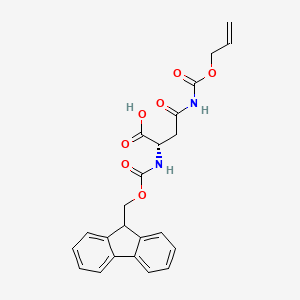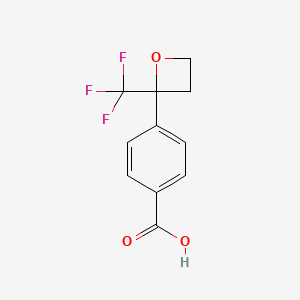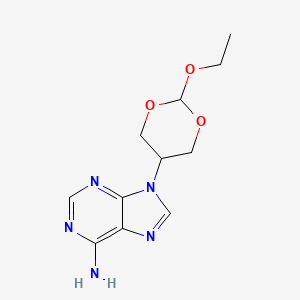
9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine is a heterocyclic compound that belongs to the purine family This compound is characterized by the presence of a purine ring system substituted with a 2-ethoxy-1,3-dioxane moiety
Métodos De Preparación
The synthesis of 9-(2-ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine involves several steps. One common method starts with the reaction of 4-chloro-5-amino-6-(1,3-dihydroxy-2-propyl)aminopyrimidine with excess ethyl orthoformate to form a cyclic acetal, 6-chloro-9-(2-ethoxy-1,3-dioxan-5-yl)purine. This intermediate is then aminated to yield 6-amino-9-(2-ethoxy-1,3-dioxan-5-yl)purine . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as p-toluenesulfonic acid.
Análisis De Reacciones Químicas
9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group in the intermediate stage.
Oxidation and Reduction: The purine ring can be subjected to oxidation and reduction reactions under specific conditions.
Cyclization: The formation of the cyclic acetal is a key step in its synthesis.
Common reagents used in these reactions include ethyl orthoformate, p-toluenesulfonic acid, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to nucleotides makes it a candidate for studies related to DNA and RNA interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 9-(2-ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine can be compared with other purine derivatives such as:
6-Chloro-9-(2-ethoxy-1,3-dioxan-5-yl)purine: This compound is an intermediate in the synthesis of this compound and shares similar structural features.
6-Amino-9-(2-ethoxy-1,3-dioxan-5-yl)purine: Another closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
88778-16-9 |
|---|---|
Fórmula molecular |
C11H15N5O3 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
9-(2-ethoxy-1,3-dioxan-5-yl)purin-6-amine |
InChI |
InChI=1S/C11H15N5O3/c1-2-17-11-18-3-7(4-19-11)16-6-15-8-9(12)13-5-14-10(8)16/h5-7,11H,2-4H2,1H3,(H2,12,13,14) |
Clave InChI |
WKGWKZFOPPTARU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1OCC(CO1)N2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12929971.png)

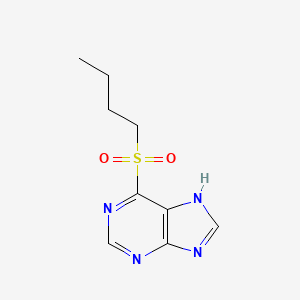
![3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12929977.png)

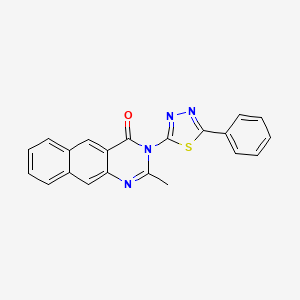
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)

